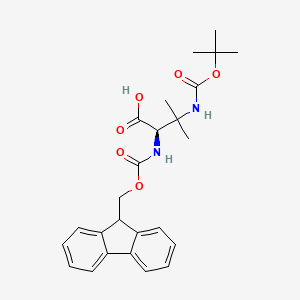
Dihydroxy(stearoyloxy)aluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroxy(stearoyloxy)aluminum is typically synthesized through the reaction of aluminum salts with stearic acid. The process involves the following steps:
Reaction of Aluminum Hydroxide with Stearic Acid: Aluminum hydroxide reacts with stearic acid in a solvent such as mineral spirits or hot oil. The reaction is carried out at elevated temperatures to ensure complete dissolution and reaction.
Precipitation: The product is precipitated out of the solution, filtered, and dried to obtain this compound as a white, wax-like powder.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. High-quality stearic acid is used, and the reaction conditions are optimized to ensure high yield and purity. The product is then processed to meet the specific requirements of its intended application, such as pharmaceuticals or cosmetics .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroxy(stearoyloxy)aluminum primarily undergoes the following types of reactions:
Neutralization: As an antacid, it neutralizes gastric acid by raising the pH in the stomach.
Complexation: It can form complexes with other compounds, such as forming gels in the presence of certain solvents.
Common Reagents and Conditions:
Neutralization: Involves reaction with hydrochloric acid in the stomach.
Complexation: Involves reaction with solvents like mineral spirits or hot oil at elevated temperatures.
Major Products Formed:
Neutralization: Produces water and aluminum chloride.
Complexation: Forms stable gels used in pharmaceuticals and cosmetics.
Wissenschaftliche Forschungsanwendungen
Dihydroxy(stearoyloxy)aluminum has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of dihydroxy(stearoyloxy)aluminum as an antacid involves the neutralization of gastric acid. It buffers the acid, raising the pH in the stomach and reducing acidity. This action helps to alleviate pain and discomfort associated with conditions like peptic ulcers and acid reflux . Additionally, aluminum ions can inhibit smooth muscle cell contraction and delay gastric emptying by binding to troponin C and interfering with voltage-dependent calcium transport .
Vergleich Mit ähnlichen Verbindungen
- Aluminum Tristearate
- Ammonium Stearate
- Calcium Stearate
- Magnesium Stearate
- Sodium Stearate
- Zinc Stearate
Comparison: Dihydroxy(stearoyloxy)aluminum is unique in its ability to form stable gels and its use as an antacid. While other stearates like calcium stearate and magnesium stearate are also used as stabilizers and lubricants, they do not possess the same gelling properties or antacid effects. This makes this compound particularly valuable in pharmaceutical and cosmetic applications .
Eigenschaften
IUPAC Name |
aluminum;octadecanoate;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+3;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMCXQCYOVCMTB-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37AlO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7047-84-9 |
Source


|
| Record name | Aluminum monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7047-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALUMINUM MONOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BC99461E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)








![[4-(Pentafluoroethoxy)phenyl]boronic acid](/img/structure/B8099627.png)

![sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)

